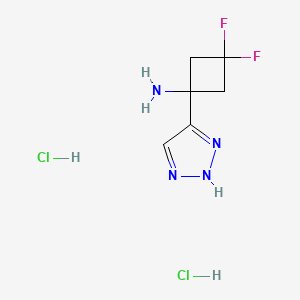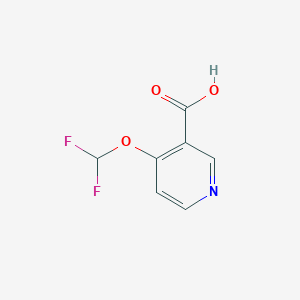
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclobutanamine ring substituted with difluoro and triazolyl groups, and is often used in various fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the synthesis and ensure the quality of the final product .
化学反应分析
Types of Reactions
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclobutanamine ring.
Substitution: The difluoro and triazolyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学研究应用
3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride has a broad range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved .
相似化合物的比较
Similar Compounds
Some compounds similar to 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;dihydrochloride include:
- 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;hydrochloride
- 3,3-difluoro-1-(1H-triazol-5-yl)cyclobutanamine;monohydrochloride .
Uniqueness
What sets this compound apart from similar compounds is its enhanced stability and solubility due to the dihydrochloride form. This makes it particularly useful in various applications where these properties are crucial .
属性
IUPAC Name |
3,3-difluoro-1-(2H-triazol-4-yl)cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4.2ClH/c7-6(8)2-5(9,3-6)4-1-10-12-11-4;;/h1H,2-3,9H2,(H,10,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBOFPRGGADZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=NNN=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-dimethyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B2667477.png)

![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2667483.png)
![2-Cyano-3-[4-(dimethylamino)phenyl]-n-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2667484.png)


![Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate](/img/structure/B2667489.png)
![N-(4-FLUOROPHENYL)-3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDE](/img/structure/B2667490.png)
![5-[(2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2667493.png)


![N-(5-chloro-2-methylphenyl)-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2667497.png)


